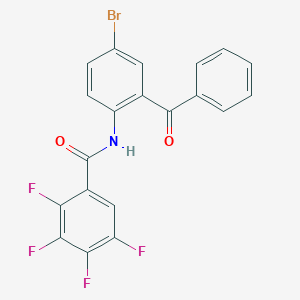
N-(2-benzoyl-4-bromophenyl)-2,3,4,5-tetrafluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-benzoyl-4-bromophenyl)-2,3,4,5-tetrafluorobenzamide, commonly known as BB-94, is a potent inhibitor of matrix metalloproteinases (MMPs). MMPs are a group of enzymes that play a crucial role in the degradation of extracellular matrix proteins, which are essential for various physiological processes such as tissue remodeling, wound healing, and angiogenesis. Overexpression of MMPs has been linked to various pathological conditions, including cancer, arthritis, and cardiovascular diseases. Therefore, MMP inhibitors such as BB-94 have attracted significant attention as potential therapeutic agents.
作用机制
BB-94 inhibits the activity of N-(2-benzoyl-4-bromophenyl)-2,3,4,5-tetrafluorobenzamide by binding to the active site of the enzyme, preventing it from degrading extracellular matrix proteins. This compound require zinc ions for their activity, and BB-94 chelates the zinc ion in the active site, thereby blocking the enzyme's activity. BB-94 has been shown to be a broad-spectrum inhibitor of this compound, blocking the activity of various this compound such as MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13.
Biochemical and Physiological Effects:
BB-94 has been shown to have various biochemical and physiological effects. In cancer research, BB-94 has been shown to inhibit tumor cell invasion and angiogenesis, leading to reduced tumor growth and metastasis. In arthritis research, BB-94 has been shown to reduce the degradation of cartilage in joints, leading to reduced joint inflammation and pain. Furthermore, BB-94 has been shown to reduce the formation of atherosclerotic plaques in the arterial wall, leading to improved cardiovascular health.
实验室实验的优点和局限性
BB-94 has several advantages and limitations for lab experiments. One advantage is that it is a potent and broad-spectrum inhibitor of N-(2-benzoyl-4-bromophenyl)-2,3,4,5-tetrafluorobenzamide, making it useful for studying the role of this compound in various physiological and pathological processes. Another advantage is that it has been extensively studied, and its mechanism of action is well understood. However, one limitation is that it is a synthetic compound, and its synthesis can be challenging and expensive. Furthermore, BB-94 has been shown to have off-target effects, such as inhibiting the activity of other metalloproteinases, which can complicate its use in lab experiments.
未来方向
There are several future directions for the study of BB-94. One direction is to investigate its potential therapeutic applications in other diseases, such as neurological disorders, where N-(2-benzoyl-4-bromophenyl)-2,3,4,5-tetrafluorobenzamide have been implicated in the pathogenesis. Another direction is to develop more potent and selective MMP inhibitors based on the structure of BB-94, which can overcome its limitations and improve its therapeutic efficacy. Furthermore, the development of new methods for the synthesis of BB-94 and other MMP inhibitors can facilitate their use in lab experiments and clinical trials. Overall, the study of BB-94 and MMP inhibitors holds significant promise for the development of novel therapeutics for various diseases.
合成方法
BB-94 can be synthesized by the reaction of 2-benzoyl-4-bromobenzoic acid with 2,3,4,5-tetrafluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with trifluoroacetic acid (TFA) to obtain BB-94 in high yield and purity.
科学研究应用
BB-94 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, BB-94 has been shown to inhibit tumor growth and metastasis by blocking the activity of N-(2-benzoyl-4-bromophenyl)-2,3,4,5-tetrafluorobenzamide, which are involved in tumor invasion and angiogenesis. BB-94 has also been investigated as a potential treatment for arthritis, as this compound are involved in the degradation of cartilage in joints. Furthermore, BB-94 has been studied for its potential role in cardiovascular diseases, as this compound are involved in the degradation of extracellular matrix proteins in the arterial wall, leading to plaque formation and atherosclerosis.
属性
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-2,3,4,5-tetrafluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10BrF4NO2/c21-11-6-7-15(12(8-11)19(27)10-4-2-1-3-5-10)26-20(28)13-9-14(22)17(24)18(25)16(13)23/h1-9H,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUIYBHFJDBGQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC(=C(C(=C3F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10BrF4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

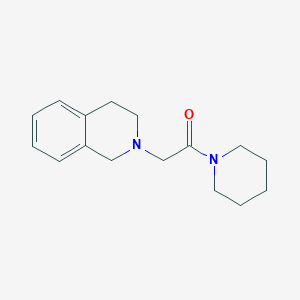
![(E)-N-[2-(1H-indol-3-yl)ethyl]but-2-en-1-amine](/img/structure/B7464511.png)

![N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamide](/img/structure/B7464526.png)

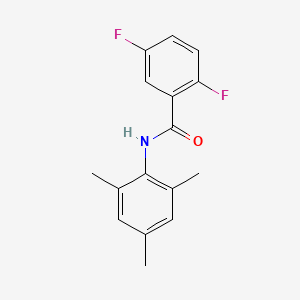
![N-[2-(4-methylpiperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B7464543.png)


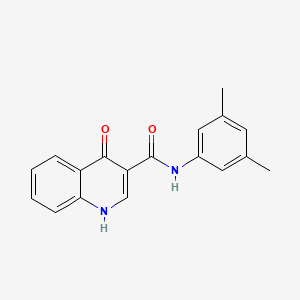
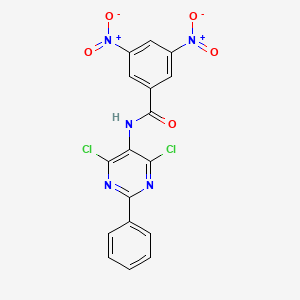
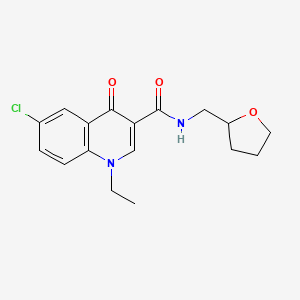
![2-phenoxy-N-[4-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethylethyl)phenyl]acetamide](/img/structure/B7464609.png)
